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Compound of Interest

Compound Name: 2,6-Diaminohexanamide

Cat. No.: B15096178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological relevance of 2,6-diaminohexanamide derivatives. The information is curated for

professionals in the fields of chemical research, pharmacology, and drug development, with a

focus on quantitative data, detailed experimental methodologies, and visual representations of

key biological pathways.

Core Chemical Properties
2,6-Diaminohexanamide, also known as L-lysinamide, is a derivative of the essential amino

acid L-lysine, featuring a primary amide at the C-1 carboxyl position. Its derivatives, substituted

at the α- and ε-amino groups, exhibit a wide range of chemical and physical properties that are

of significant interest in medicinal chemistry. These properties are heavily influenced by the

nature of the substituents.

Physicochemical Data of Selected Derivatives
The following tables summarize key physicochemical data for 2,6-diaminohexanamide and

some of its N-acetylated derivatives. This data is crucial for understanding the behavior of

these compounds in biological systems and for the design of new molecular entities.
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Compound
Name

IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Calculated
XLogP3

2,6-

Diaminohexa

namide

(2S)-2,6-

Diaminohexa

namide

C₆H₁₅N₃O 145.20 Not Available -2.3

N(α)-Acetyl-

L-lysinamide

(2S)-2-

Acetamido-6-

aminohexana

mide

C₈H₁₇N₃O₂ 187.24 Not Available -1.9

N(ε)-Acetyl-L-

lysinamide

(2S)-2-

Amino-6-

acetamidohe

xanamide

C₈H₁₇N₃O₂ 187.24 250[1][2] -2.8[1]

Data compiled from various sources. Note that experimental data for the unsubstituted and

N(α)-acetylated lysinamide is limited in the public domain.

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of

research. Below are representative methodologies for the synthesis of N-acylated 2,6-
diaminohexanamide derivatives.

General Procedure for N-Acylation of L-Lysine
A common method for the acylation of the amino groups of lysine involves the use of an acyl

chloride or an activated ester in the presence of a base. The selective acylation of the α- or ε-

amino group often requires protecting group strategies.

Example: Synthesis of N(ε)-Acetyl-L-lysine

Protection of the α-amino group: The α-amino group of L-lysine is first protected, for

instance, as a benzyloxycarbonyl (Cbz) derivative.
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Acetylation of the ε-amino group: The protected lysine is then treated with acetic anhydride in

a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like

triethylamine (TEA) to facilitate the acetylation of the ε-amino group.

Deprotection: The Cbz protecting group is subsequently removed via catalytic hydrogenation

to yield N(ε)-acetyl-L-lysine.[2]

To obtain the corresponding amide, the carboxyl group of the N-acylated lysine can be

activated and reacted with ammonia or an appropriate amine.

Amide Formation via Carbodiimide Coupling
A widely used method for the formation of the C-1 amide is through a carbodiimide-mediated

coupling reaction.

Activation of the Carboxylic Acid: The N-protected lysine derivative is dissolved in an aprotic

solvent like dichloromethane (DCM) or DMF. A coupling agent such as N,N'-

dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is

added, along with an activating agent like N-hydroxysuccinimide (NHS) or 1-

hydroxybenzotriazole (HOBt), to form an activated ester in situ.

Reaction with Amine: The desired amine (or ammonia for the primary amide) is then added

to the reaction mixture.

Work-up and Purification: The reaction is typically stirred at room temperature until

completion. The urea byproduct is filtered off, and the desired amide is purified using

standard techniques such as extraction and chromatography.

Biological Significance and Signaling Pathways
Derivatives of 2,6-diaminohexanamide are of particular interest due to their potential to

interact with enzymes that recognize lysine residues. A prominent example is their role as

inhibitors of histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine

residues on histone proteins. This deacetylation leads to a more compact chromatin structure,
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generally associated with transcriptional repression.[3][4] Aberrant HDAC activity is implicated

in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic

agents.[3][5]

Many HDAC inhibitors are designed to mimic the structure of acetylated lysine. They typically

feature a zinc-binding group that coordinates with the zinc ion in the active site of the enzyme,

a linker region, and a cap group that interacts with the surface of the enzyme. N-substituted

2,6-diaminohexanamide derivatives can be designed to fit this pharmacophore model.

Below is a diagram illustrating the role of HDACs in chromatin remodeling and gene

expression, and the mechanism of their inhibition.

HDAC Inhibition Pathway

This diagram illustrates how Histone Acetyltransferases (HATs) and Histone Deacetylases

(HDACs) regulate chromatin structure and gene expression. HDAC inhibitors, which can

include 2,6-diaminohexanamide derivatives, block the deacetylation process, leading to an

accumulation of acetylated histones, a more open chromatin structure, and the potential for re-

expression of silenced genes.

Conclusion
2,6-Diaminohexanamide derivatives represent a versatile class of compounds with significant

potential in drug discovery, particularly as enzyme inhibitors. Their chemical properties can be

finely tuned through substitution at the amino groups, allowing for the optimization of their

biological activity. The provided data and protocols serve as a foundational resource for

researchers working to design and synthesize novel derivatives with enhanced therapeutic

profiles. Further investigation into the structure-activity relationships of these compounds is

warranted to fully explore their potential in various disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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